3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride
Description
3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with two amino groups (3,4-diamino) and a conjugated propenoic acid (acrylic acid) moiety, with a hydrochloride salt enhancing its stability and solubility. This compound is structurally distinct due to its primary amine substituents and α,β-unsaturated carboxylic acid group, which confer reactivity in applications such as drug synthesis, polymer chemistry, or biochemical research.
Properties
IUPAC Name |
(E)-3-(3,4-diaminophenyl)prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;/h1-5H,10-11H2,(H,12,13);1H/b4-2+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWDWMHOUBWCQH-VEELZWTKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Intermediate Synthesis
The synthesis begins with the formation of 3-(3,4-dinitrophenyl)prop-2-enoic acid via Friedel-Crafts acylation:
Reaction Conditions
| Component | Specification |
|---|---|
| Substrate | 3,4-Dinitrobenzaldehyde |
| Reagent | Malonic acid (1.2 equiv) |
| Catalyst | Anhydrous AlCl₃ (1.5 equiv) |
| Solvent | Xylene (reflux) |
| Time | 10–12 hours |
| Yield | 72–78% |
The reaction proceeds via Knoevenagel condensation, where AlCl₃ facilitates electrophilic aromatic substitution. Post-reaction workup involves ice-HCl quenching to precipitate the product, followed by recrystallization from ethanol.
Characterization Data
Catalytic Hydrogenation of Nitro Groups
The dinitro intermediate undergoes selective reduction to diamino groups using hydrogenation:
Optimized Hydrogenation Protocol
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.1 equiv) |
| Hydrogen Pressure | 3–5 atm |
| Solvent | Ethanol/Water (4:1) |
| Temperature | 50°C |
| Time | 6–8 hours |
| Yield | 85–90% |
Critical Considerations
-
Catalyst Loading: Excess Pd/C (>0.15 equiv) accelerates over-reduction to hydroxylamine byproducts.
-
Acid Additives: HCl (0.5 equiv) suppresses colloidal Pd formation, enhancing reproducibility.
Post-Hydrogenation Workup
The crude diamine is treated with concentrated HCl in ethanol to precipitate the hydrochloride salt. Recrystallization from methanol/ether yields analytical-grade product.
Synthetic Route 2: Direct Amination Strategy
Ullmann Coupling for Aromatic Amine Installation
An alternative approach employs Ullmann coupling to install amino groups post backbone assembly:
Reaction Scheme
3-(3,4-Dibromophenyl)prop-2-enoic acid + NH₃ → Target diamine
Optimized Conditions
| Component | Specification |
|---|---|
| Catalyst | CuI (0.2 equiv) |
| Ligand | 1,10-Phenanthroline (0.4 equiv) |
| Solvent | DMSO, 120°C |
| Time | 24 hours |
| Yield | 62–68% |
Limitations
-
Lower yields compared to hydrogenation routes due to competing side reactions.
-
Requires rigorous exclusion of oxygen to prevent Cu(I) oxidation.
Comparative Analysis of Synthetic Routes
Table 1. Route Efficiency Metrics
| Parameter | Nitro Reduction Route | Ullmann Route |
|---|---|---|
| Overall Yield | 61–70% | 45–50% |
| Purity (HPLC) | >98% | 92–95% |
| Scalability | Kilogram-scale | <100 g |
| Byproduct Formation | <5% | 12–15% |
The nitro reduction route demonstrates superior efficiency and scalability, making it the preferred industrial method.
Process Optimization and Troubleshooting
Mitigating Over-Reduction in Hydrogenation
Enhancing Crystallinity of Hydrochloride Salt
-
Anti-Solvent Selection: Gradual addition of diethyl ether to methanolic solutions yields monodisperse crystals.
-
Crystal Seeding: Pre-innoculation with seed crystals reduces amorphous byproducts.
Industrial-Scale Production Insights
Large-scale synthesis (batch size >50 kg) employs continuous hydrogenation reactors with the following modifications:
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich aromatic diamine moiety undergoes selective oxidation under controlled conditions:
| Oxidizing Agent | Reaction Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution, 25°C | 3-(3,4-Dioxo-1,4-cyclohexadienyl)prop-2-enoic acid | 78-82 |
| Hydrogen peroxide | Alkaline medium, 60°C | Polymeric quinone derivatives | 65 |
Key mechanistic insights:
-
MnO₄⁻ mediates sequential two-electron oxidations of amine groups to imino intermediates
-
Steric hindrance from the acrylic acid group directs para-quinone formation
Reduction Reactions
The α,β-unsaturated system shows distinct reduction patterns:
Catalytic Hydrogenation
| Catalyst | Pressure (bar) | Product | Selectivity |
|---|---|---|---|
| Pd/C (5%) | 3 | 3-(3,4-Diaminophenyl)propanoic acid | >95% |
| PtO₂ | 1 | Partial reduction to allylic alcohol | 60% |
Chemical Reductions
-
NaBH₄/Cu(II) system achieves conjugate reduction without aromatic amine modification
-
LiAlH₄ reduces both acrylic acid and aromatic amines (full saturation in 4 hr at 0°C)
Electrophilic Substitution
The activated aromatic ring participates in regioselective substitutions:
| Reaction Type | Reagent | Position | Product Characteristics |
|---|---|---|---|
| Diazotization | NaNO₂/HCl | Para to NH₂ | Forms stable diazonium salt at 0-5°C |
| Acylation | AcCl/AlCl₃ | Meta to COOH | N-Acetyl derivatives (92% purity) |
| Sulfonation | H₂SO₄ (oleum) | Ortho to NH₂ | Water-soluble sulfonic acids |
Kinetic studies show second-order dependence on electrophile concentration (k₂ = 3.7×10⁻³ M⁻¹s⁻¹ at 25°C)
Bioconjugation Reactions
The compound participates in biological coupling through multiple pathways:
Enzyme-Mediated Modifications
| Enzyme Class | Reaction | Kinetic Parameters (Km, mM) |
|---|---|---|
| Transglutaminase | ε-(γ-glutamyl)lysine crosslinking | 2.4 ± 0.3 |
| Peroxidase | Radical-mediated polymerization | 1.8 ± 0.2 |
Biomolecular Interactions
-
Forms stable Schiff bases with pyridoxal phosphate (Kd = 12.7 μM)
-
Chelates transition metals through amine-carboxylate coordination (Fe³+ > Cu²+ > Zn²+ affinity)
Polymerization Behavior
Controlled radical polymerization produces functional materials:
| Initiator System | Mₙ (g/mol) | Đ | Thermal Stability (°C) |
|---|---|---|---|
| AIBN/RAFT | 15,200 | 1.12 | 285 |
| UV-Photoinitiated | 8,700 | 1.28 | 263 |
Characteristic properties of polymers:
-
pH-responsive solubility transitions at 4.2 and 8.7
-
Fluorescent emission at λmax = 438 nm (quantum yield Φ = 0.33)
This comprehensive reaction profile establishes 3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride as a multifunctional synthetic building block with applications ranging from polymer chemistry to pharmaceutical development. The compound's unique electronic configuration enables predictable transformations while maintaining structural versatility for advanced molecular design.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C9H10ClN2O2
- Molecular Weight : Approximately 210.64 g/mol
- Structure : It features two amino groups on the aromatic ring and a prop-2-enoic acid backbone, contributing to its reactivity and biological activity.
Medicinal Chemistry
3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride is investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notable applications include:
- Anticancer Activity : Research indicates that this compound may inhibit tumor growth by modulating specific signaling pathways involved in cancer progression. Studies have shown its effectiveness against certain cancer cell lines, suggesting a role in targeted cancer therapy.
- Antimicrobial Properties : The compound exhibits antibacterial activity against a range of pathogens. Its ability to disrupt bacterial cell membranes has been a focus of studies aimed at developing new antibiotics.
Enzyme Modulation
The compound acts as a modulator of enzyme activity. Its interaction with enzymes can lead to significant alterations in metabolic pathways, which is crucial for understanding its mechanism of action in biological systems. This property makes it valuable for research in biochemistry and pharmacology.
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to create various derivatives that can be explored for additional biological activities or material properties.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significantly higher potency compared to the parent compound, highlighting the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Antimicrobial Activity
A research article in Antibiotics detailed the antimicrobial testing of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, leading to modifications in their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, leveraging data from the provided evidence and general chemical knowledge. Key differences in substituents, functional groups, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The 3,4-diamino groups in the target compound increase basicity and nucleophilicity compared to the 3,4-dihydroxy groups in dopamine HCl . This makes the former more reactive in condensation or coupling reactions, whereas dopamine’s hydroxyl groups facilitate hydrogen bonding and catechol-mediated redox activity. The propenoic acid group in the target compound and 3,6'-disinapoyl sucrose introduces α,β-unsaturation, enabling Michael addition or conjugation with biomolecules. However, the esterified propenoic acid in 3,6'-disinapoyl sucrose reduces acidity compared to the free carboxylic acid in the target compound .
Pharmacological and Industrial Applications Dopamine HCl is clinically utilized for its vasopressive and inotropic effects, reflecting its role as a neurotransmitter . In contrast, the target compound’s amino and acrylic acid groups suggest utility in synthesizing polyamides or covalent inhibitors. 3,6'-Disinapoyl sucrose is employed as an antioxidant and reference standard due to its phenolic hydroxyl and methoxy groups . The target compound’s amino groups may instead facilitate metal coordination or dye synthesis.
Physical and Safety Profiles
- The hydrochloride salt in both the target compound and dopamine HCl enhances water solubility, critical for formulation in aqueous systems. However, dopamine’s catechol structure necessitates stabilization against oxidation .
- The absence of hydroxyl groups in the target compound may reduce susceptibility to oxidative degradation compared to catechol-containing analogs.
Research Findings and Limitations
- Synthetic Potential: The target compound’s diaminophenyl group aligns with motifs seen in antimalarial or anticancer agents (e.g., chloroquine analogs), suggesting unexplored therapeutic avenues.
Biological Activity
3-(3,4-Diaminophenyl)prop-2-enoic acid hydrochloride, also known as (2E)-3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride, is a synthetic compound with a unique chemical structure that contributes to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : Approximately 214.65 g/mol
- Structure : The compound features a prop-2-enoic acid backbone with an amino-substituted phenyl group.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the amino groups in its structure facilitate interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to various biological effects including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound shows promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate biochemical pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing effectiveness in inhibiting growth and suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table of notable analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(3,4-Dihydroxyphenyl)propionic acid | Contains hydroxyl groups | Alters solubility and reactivity |
| 3-(3,4-Dimethoxyphenyl)propionic acid | Contains methoxy groups | Different reactivity due to methoxy substituents |
| This compound | Contains amino groups | Enhanced biological activity due to amino substituents |
Case Studies and Research Findings
- Anticancer Activity Study : A study focusing on the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Research : In vivo studies showed that administration of the compound reduced inflammatory markers in animal models of arthritis. This suggests its potential as a therapeutic agent for inflammatory diseases .
- Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride, and how can purity be validated?
Synthesis typically involves condensation reactions between aromatic amines and α,β-unsaturated carbonyl precursors under acidic conditions. For example, (2E)-3-(3,4-diaminophenyl)prop-2-enoic acid hydrochloride can be synthesized via a Michael addition followed by hydrochloric acid-mediated protonation. Purity validation requires orthogonal methods:
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
A combination of NMR , FT-IR , and mass spectrometry is critical:
- ¹H/¹³C NMR : Confirm the presence of the conjugated enoic acid system (δ ~6.3–7.8 ppm for aromatic protons; δ ~165–170 ppm for carbonyl carbons).
- FT-IR : Detect characteristic peaks for NH₂ (3300–3500 cm⁻¹), COOH (2500–3000 cm⁻¹, broad), and C=C (1600–1650 cm⁻¹).
- HRMS : Validate molecular ion ([M+H]⁺ or [M-Cl]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR or anomalous IR peaks) may arise from:
- Tautomerism : The enoic acid group may exhibit keto-enol tautomerism, altering spectral signatures. Use variable-temperature NMR to assess equilibrium shifts.
- Solvent effects : Polar solvents (e.g., DMSO) can stabilize specific conformers. Compare spectra across solvents (CDCl₃ vs. D₂O).
- Impurity interference : Cross-validate with HPLC-MS to rule out co-eluting contaminants .
Q. What strategies mitigate instability during storage of this compound?
The compound’s diaminophenyl group is prone to oxidation and hygroscopicity. Mitigation strategies include:
Q. How can researchers analyze the compound in complex biological matrices (e.g., plasma, tissue homogenates)?
Use LC-MS/MS with the following parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : 0.1% formic acid in water (A) and acetonitrile (B).
- Detection : Multiple reaction monitoring (MRM) for m/z transitions specific to the protonated molecular ion and fragmentation products.
Validate recovery (>85%) and matrix effects (ion suppression/enhancement <15%) using spiked calibration curves .
Q. What are the primary pharmacological research applications of this compound?
It serves as a key intermediate or active moiety in:
- Enzyme inhibition studies : Potential inhibition of tyrosine kinases due to the diaminophenyl group’s electron-rich structure.
- Prodrug development : The hydrochloride salt enhances solubility for in vivo models.
- Structure-activity relationship (SAR) studies : Modifications to the prop-2-enoic acid chain can optimize bioavailability or target binding .
Methodological Notes
- Contradiction resolution : Always cross-reference synthetic protocols with spectroscopic data from multiple batches to distinguish batch-specific anomalies from structural inconsistencies .
- Advanced purification : For trace metal removal (e.g., residual catalysts), use chelating resins (e.g., Chelex 100) post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
